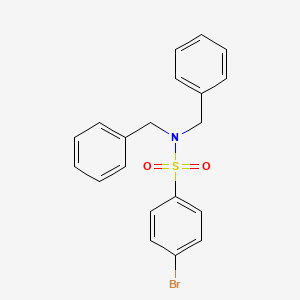

N,N-dibenzyl-4-bromobenzenesulfonamide

Description

Properties

CAS No. |

5265-55-4 |

|---|---|

Molecular Formula |

C20H18BrNO2S |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

N,N-dibenzyl-4-bromobenzenesulfonamide |

InChI |

InChI=1S/C20H18BrNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

FNHBOLAZAGOTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Insights :

- Bromine vs. Methyl : Bromine’s electronegativity and larger atomic radius may increase steric hindrance and alter crystal packing compared to methyl .

- Nitro vs. Hydroxyl : The nitro group () drastically reduces electron density on the aromatic ring, whereas the hydroxyl group () enhances hydrogen-bonding networks, affecting solubility and solid-state interactions .

Crystallographic and Structural Comparisons

- N,N-Dibenzyl-4-methylbenzenesulfonamide () crystallizes in a monoclinic system with intermolecular C–H⋯O interactions stabilizing the lattice .

- N-(4-Hydroxyphenyl)benzenesulfonamide () forms O–H⋯O and N–H⋯O hydrogen bonds, creating layered structures .

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-4-bromobenzenesulfonamide, and what critical reaction conditions must be controlled to achieve high yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: React 4-bromobenzenesulfonyl chloride with dibenzylamine in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to form the sulfonamide bond. Use triethylamine (1.2 equiv) as a base to neutralize HCl byproducts .

Purification: Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Critical Conditions:

- Maintain temperatures below 25°C during sulfonylation to minimize side reactions.

- Ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic Protons: Expect two distinct sets of aromatic signals: a singlet (~7.3 ppm) for the dibenzyl groups and a doublet (δ ~7.6 ppm) for the para-bromophenyl protons .

- Sulfonamide NH: Absence of NH signal confirms complete alkylation (dibenzyl substitution).

- IR: Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .

- MS (ESI): Look for [M+H]⁺ with isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound derivatives?

Methodological Answer:

- Crystallographic Refinement: Use SHELXL (via Olex2 or SHELXLE) to refine X-ray data. If computational models (DFT-optimized geometries) disagree with experimental bond angles, check for crystal packing effects or thermal motion artifacts .

- Disorder Handling: For flexible dibenzyl groups, apply split models with occupancy refinement. Validate using residual electron density maps .

- Validation Tools: Cross-check with PLATON ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .

Q. How do steric effects from the dibenzyl groups influence the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

- Steric Hindrance Analysis: The bulky dibenzyl groups at the sulfonamide nitrogen create steric shielding, directing electrophiles (e.g., nitration) to the meta position relative to the bromine atom.

- Experimental Design:

Q. What methodologies are recommended for analyzing unexpected byproducts in the synthesis of this compound?

Methodological Answer:

- Byproduct Identification:

- Use LC-HRMS to detect trace impurities. For example, mono-benzylated intermediates or bromine displacement products (e.g., hydroxylation via hydrolysis).

- Compare fragmentation patterns with synthetic standards .

- Mechanistic Investigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.